3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride
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Description
The compound “3-(Cyclopropylmethyl)-3-fluoroazetidine hydrochloride” is a derivative of azetidine, which is a four-membered heterocyclic compound containing nitrogen . The cyclopropylmethyl group and the fluorine atom are both attached to the third carbon of the azetidine ring. The hydrochloride indicates that this compound is likely a salt, with a chloride ion paired with the azetidine derivative.
Molecular Structure Analysis
Azetidines are four-membered rings, which means they have significant ring strain and are therefore quite reactive . The presence of the nitrogen in the ring can also contribute to its reactivity. The cyclopropylmethyl group and the fluorine atom could potentially influence the compound’s stereochemistry and reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of the cyclopropylmethyl and fluorine groups. For example, the presence of the fluorine could increase the compound’s stability and affect its polarity .Future Directions
Properties
IUPAC Name |
3-(cyclopropylmethyl)-3-fluoroazetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7(4-9-5-7)3-6-1-2-6;/h6,9H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVQRMOXDSCXBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CNC2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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